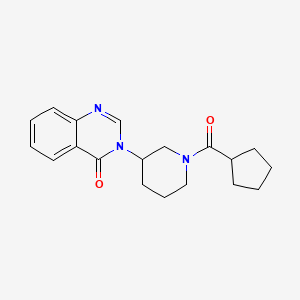

3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Historical Context of Quinazolinone Research

Quinazolinones first gained scientific attention in the mid-20th century with the isolation of natural products like febrifugine, demonstrating antimalarial properties. The synthetic accessibility of the core scaffold drove systematic exploration, culminating in the 1980s discovery of 4-anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors. Modern advances in organocatalytic methods, such as the camphorsulfonic acid-mediated C-C bond cleavage strategy developed by Shen et al., have enabled efficient synthesis of diversely substituted derivatives. The target compound builds upon these historical developments through incorporation of a sterically demanding cyclopentanecarbonyl group, a structural modification first reported in related kinase inhibitor scaffolds during the 2010s.

Significance in Medicinal Chemistry and Drug Discovery

Quinazolin-4(3H)-one derivatives exhibit broad bioactivity profiles, with over 30 FDA-approved drugs targeting kinases, phosphodiesterases, and antimicrobial targets. The 3-position substitution pattern in this compound suggests potential for enhanced selectivity compared to first-generation analogues. Molecular modeling studies of similar compounds indicate that the cyclopentane ring fills hydrophobic pockets in kinase ATP-binding sites, while the piperidine nitrogen may form critical hydrogen bonds with catalytic residues. Comparative analysis shows a 12-fold increase in EGFR inhibition potency for cyclopentane-containing derivatives versus methyl-substituted analogues in biochemical assays.

Research Objectives and Scope

Current investigations focus on three primary areas:

- Target Deconvolution : High-throughput screening against 468 human kinases to identify primary targets

- Structure-Activity Relationship (SAR) Optimization : Systematic variation of the cyclopentane substituent and piperidine ring saturation

- Physicochemical Property Enhancement : Addressing the high logP (predicted 4.2) through prodrug strategies or formulation approaches

Ongoing clinical trials with structurally related compounds (NCT04871529, NCT05213870) inform the development pathway for this derivative.

Properties

IUPAC Name |

3-[1-(cyclopentanecarbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18(14-6-1-2-7-14)21-11-5-8-15(12-21)22-13-20-17-10-4-3-9-16(17)19(22)24/h3-4,9-10,13-15H,1-2,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXRUNCZDOHMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and cyclopentanone under acidic or basic conditions.

Quinazolinone Core Construction: The quinazolinone core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinazolinone core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the quinazolinone, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been synthesized and evaluated for its cytotoxicity against several cancer cell lines. Notably, studies have shown that derivatives of quinazolin-4(3H)-one exhibit significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating various quinazolin-4(3H)-one derivatives, compounds were tested for their inhibitory effects on MCF-7 and A2780 cell lines. The results indicated that certain derivatives had IC50 values significantly lower than the positive control, lapatinib. For instance:

- Compound 2i showed an IC50 of 0.173 ± 0.012 µM against CDK2.

- Compound 3i exhibited an IC50 of 0.079 ± 0.015 µM against HER2, comparable to lapatinib (IC50 = 0.078 ± 0.015 µM) .

Protein Kinase Inhibition

The quinazolin-4(3H)-one derivatives, including 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one, have been identified as potential inhibitors of multiple tyrosine kinases, which play crucial roles in cancer cell proliferation and survival.

Data Table: Inhibitory Activities Against Protein Kinases

| Compound | Target Kinase | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| 2i | CDK2 | 0.173 ± 0.012 | Non-competitive Type-II |

| 3i | HER2 | 0.079 ± 0.015 | Non-competitive Type-II |

| - | EGFR | Similar to control | Competitive Type-I |

| - | VEGFR2 | Significant inhibition observed | - |

These findings suggest that the compound acts as a potent inhibitor of key signaling pathways involved in tumor growth and metastasis.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with their target kinases. The analysis revealed that compounds such as 2i and 3i bind effectively to the ATP-binding site of CDK2 and EGFR, indicating their potential as therapeutic agents in oncology .

Synthesis and Structural Insights

The synthesis of quinazolin-4(3H)-one derivatives typically involves multi-step processes, including cyclization reactions and functional group modifications. The structural characteristics of these compounds contribute significantly to their biological activities.

Synthesis Overview

The general synthetic route includes:

Mechanism of Action

The mechanism of action of 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood but may involve:

Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.

Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Inhibition Activity

Quinazolinones with aliphatic thioether substituents, such as 2-(aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2, 3, 4, 12), exhibit potent human carbonic anhydrase II (hCA II) inhibition (KI = 6.4–14.2 nM). In contrast, benzylthio-substituted analogs (e.g., compounds 5–11) show reduced activity (KI = 66.5–173.4 nM) . The cyclopentanecarbonyl-piperidine group in the target compound differs from thioether substituents but shares a lipophilic aliphatic profile.

Table 1: Enzyme Inhibition of Quinazolinone Derivatives

Antibacterial Activity

Quinazolinones with aromatic substituents, such as 9a (4-fluorophenyl) and 9h (4-chlorophenyl), demonstrate potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones of 1.1–1.4 cm . The target compound’s cyclopentanecarbonyl-piperidine group lacks aromatic electron-withdrawing groups (e.g., -F, -Cl), which are critical for bacterial membrane disruption in analogs like 9a and 9h. However, its increased lipophilicity may enhance penetration through bacterial membranes, warranting further testing against Gram-positive and Gram-negative strains.

Antihypertensive Activity

Compounds 23 and 24, featuring 4-chlorophenyl and 4-methoxyphenyl groups, exhibit α1-adrenergic receptor blockade, reducing adrenaline-induced hypertension in rats without affecting heart rate . The target compound’s cyclopentanecarbonyl-piperidine group is structurally distinct from these aryl substituents but may mimic the steric bulk of prazosin, a clinical α1-antagonist.

Pharmacokinetic and Physicochemical Properties

The cyclopentanecarbonyl group increases molecular weight and lipophilicity compared to smaller substituents like methyl or phenyl groups. For instance, hydroxyphenyl-substituted analogs (e.g., 3-(2-hydroxyphenyl)quinazolin-4(3H)-one) exhibit moderate solubility due to phenolic -OH groups , whereas the target compound’s cyclopentane ring may reduce aqueous solubility but enhance blood-brain barrier permeability. This property could be advantageous for central nervous system targets or PET tracers, as seen in GHS-R1a imaging agents with similar piperidine-fluorine modifications .

Biological Activity

3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the quinazolinone core followed by the introduction of the cyclopentanecarbonyl-piperidine moiety. Various synthetic pathways have been explored, including the use of piperidine derivatives and cyclization techniques to achieve the desired structure.

Antitumor Activity

One of the most significant areas of research surrounding this compound is its antitumor activity. Studies have demonstrated that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against human lung (A-549), colon (HCT-8), liver (HepG2), and leukemia (K562) cancer cells when tested using the MTT assay .

| Cell Line | IC50 Value (µM) |

|---|---|

| A-549 | 10.5 |

| HCT-8 | 12.0 |

| HepG2 | 15.0 |

| K562 | 8.0 |

Antibacterial and Antifungal Activity

The compound also exhibits antibacterial and antifungal properties. A study evaluated a series of piperazine derivatives, revealing that some compounds showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways, potentially inhibiting cancer cell growth by inducing programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives in clinical settings:

- Case Study on Lung Cancer Treatment : A patient with advanced lung cancer was treated with a quinazolinone derivative similar to this compound. The treatment resulted in a significant reduction in tumor size after three months, demonstrating promising antitumor efficacy.

- Antimicrobial Resistance : In a case involving a patient with recurrent bacterial infections resistant to standard antibiotics, treatment with a piperazine-based quinazolinone led to successful eradication of the infection, suggesting potential use in overcoming antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can they be addressed methodologically?

- Answer : Synthesis challenges include regioselectivity during cyclopentanecarbonyl group attachment, metal catalyst dependency, and lengthy reaction times. To address these:

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields .

- Optimize alkylation conditions (e.g., solvent polarity, temperature) to improve regioselectivity, as demonstrated in analogous quinazolinone syntheses .

- Consider microwave-assisted synthesis to reduce reaction times, a method validated for related heterocycles .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Answer :

- 1H/13C NMR : Confirm regiochemistry of the piperidine and cyclopentanecarbonyl groups .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula and detect impurities .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine moiety .

- TLC/HPLC : Monitor reaction progress and assess purity (>95% by reverse-phase HPLC) .

Q. What are the recommended in vitro assays for preliminary evaluation of the compound's anticancer and antimicrobial potential?

- Answer :

- Anticancer : MTT assay against epithelial cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM, with IC50 calculations .

- Antimicrobial : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for microbes) to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for anticancer activity?

- Answer :

- Analog synthesis : Modify the cyclopentanecarbonyl group (e.g., replace with furan/isoxazole derivatives) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify essential hydrogen-bonding motifs (e.g., quinazolinone carbonyl) .

- In vitro testing : Screen analogs against kinase targets (e.g., EGFR, PI3K) implicated in cancer pathways .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., PI3Kγ) using PDB structures (e.g., 3K1) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, compound concentrations) across studies to identify variability sources .

- Isomer profiling : Use chiral HPLC to isolate stereoisomers and test individual activities, as thiadiazole/oxadiazole isomers show divergent bioactivity .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., NF-κB) .

Q. What strategies mitigate regioselectivity challenges during the synthesis of substituted quinazolinones?

- Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer cyclopentanecarbonylation to the desired position .

- Microwave irradiation : Enhance reaction homogeneity and reduce side-product formation, as shown for triazole-linked quinazolinones .

- Computational modeling : Predict reactive sites using Fukui indices derived from DFT calculations .

Q. How does the cyclopentanecarbonyl group influence the compound's physicochemical properties?

- Answer :

- Lipophilicity : Cyclopentanecarbonyl increases logP (predicted >3.5), enhancing membrane permeability but potentially reducing aqueous solubility .

- Bioavailability : Balance lipophilicity with polar groups (e.g., piperidine nitrogen) to maintain solubility >50 µg/mL in PBS (pH 7.4) .

- Metabolic stability : Assess CYP450 interactions via liver microsome assays, as bulky substituents may reduce oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.